molecular formula C21H41NO B075455 N-Octadecylacrylamide CAS No. 1506-54-3

N-Octadecylacrylamide

Cat. No.: B075455
CAS No.: 1506-54-3
M. Wt: 323.6 g/mol
InChI Key: CNWVYEGPPMQTKA-UHFFFAOYSA-N
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Description

N-Octadecylacrylamide is a long-chain alkyl acrylamide compound characterized by the presence of an octadecyl group attached to the nitrogen atom of the acrylamide. This compound is known for its amphiphilic properties, making it useful in various applications, including the formation of Langmuir-Blodgett films and as a component in polymeric materials .

Mechanism of Action

Target of Action

N-Octadecylacrylamide (ODA) is a type of N-alkylacrylamide It’s known that n-alkylacrylamides are often used in the formation of polymers , suggesting that their targets could be various substances that interact with these polymers.

Mode of Action

The mode of action of ODA involves its ability to form stable condensed monolayers . This property allows it to be deposited onto solid supports with a transfer ratio of unity . The monomer LB multilayers are polymerized completely by UV irradiation . The specific interactions between ODA and its targets would depend on the nature of these targets.

Biochemical Pathways

Given its use in polymer formation , it can be inferred that ODA may influence pathways related to the synthesis and degradation of these polymers.

Pharmacokinetics

Given its chemical structure and its use in polymer formation , it can be inferred that these properties would be influenced by factors such as the size and charge of the resulting polymers.

Result of Action

The result of ODA’s action is the formation of stable condensed monolayers . These monolayers can be polymerized by UV irradiation to form polymers . The specific molecular and cellular effects would depend on the nature of the targets that interact with these polymers.

Action Environment

The action of ODA can be influenced by various environmental factors. For instance, the formation of ODA monolayers and their subsequent polymerization by UV irradiation is carried out at 80°C under nitrogen . Furthermore, the stability of the resulting polymers can be affected by factors such as temperature and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Octadecylacrylamide can be synthesized through the reaction of octadecylamine with acryloyl chloride. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: N-Octadecylacrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Homopolymers and Copolymers: These are the primary products formed during polymerization reactions.

    Functionalized Amides: Products of substitution reactions where new functional groups are introduced onto the amide nitrogen.

Scientific Research Applications

N-Octadecylacrylamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N-Octadecylacrylamide stands out due to its long alkyl chain, which imparts unique hydrophobic properties and stability in polymeric materials. This makes it particularly useful in applications requiring durable and stable materials .

Properties

IUPAC Name

N-octadecylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-21(23)4-2/h4H,2-3,5-20H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWVYEGPPMQTKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31472-14-7
Record name Poly(N-octadecylacrylamide)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31472-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50934008
Record name N-Octadecylprop-2-enimidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1506-54-3
Record name Octadecylacrylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1506-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Octadecylacrylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001506543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Octadecylprop-2-enimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-octadecylacrylamide
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Synthesis routes and methods

Procedure details

7.2 parts 30% methanolic Na-methylate solution and 77 parts 2-carbomethoxy-7-oxabicyclo(2,2,1)hept-5-ene are added to 134.8 parts stearylamine. The reaction medium is heated to 60° C. and stirred for 15 hours at this temperature. 300 parts of chloroform are next added and the mixture neutralised with 4 parts concentrated hydrochloric acid. 100 parts of water are added, the organic phase is separated off, and the aqueous phase extracted with 50 parts chloroform. The combined organic phases are reduced in a rotary evaporator at a bath temperature of 90° C. under a vacuum of 20 Torr. The residue is heated in a vacuum to 110° to 120° C. (bath temperature 140° C.). At the conclusion of the furane separation, the sedimentation temperature increases to 140° C. The mixture is cooled down, the product is dissolved in hot acetone, filtered, and allowed to recrystallise. 117 parts N-stearylacrylamide having a melting point of 75° to 77° C. are obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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